(2R,3S)-2-amino-3-methoxybutanoic acid hydrochloride, also known as O-methyl-D-threonine, is a chiral amino acid derivative with significant biochemical relevance. Its chemical structure is characterized by the presence of a methoxy group at the 3-position and an amino group at the 2-position of a butanoic acid backbone. The compound is classified under amino acids and is utilized in various scientific applications, particularly in the fields of biochemistry and pharmaceuticals.
The synthesis of (2R,3S)-2-amino-3-methoxybutanoic acid can be achieved through several methods:
The molecular structure of (2R,3S)-2-amino-3-methoxybutanoic acid is defined by its specific stereochemistry:
N[C@H]([C@@H](OC)C)C(O)=O
, indicating the arrangement of atoms in the molecule.(2R,3S)-2-amino-3-methoxybutanoic acid participates in various chemical reactions:
The mechanism of action of (2R,3S)-2-amino-3-methoxybutanoic acid primarily revolves around its role as a substrate or inhibitor in biochemical pathways:
Physical Properties:
Chemical Properties:
Relevant Data:
(2R,3S)-2-amino-3-methoxybutanoic acid has diverse applications:
CAS No.: 60934-46-5
CAS No.: 36889-17-5
CAS No.: 158905-17-0
CAS No.: 13463-39-3
CAS No.: 39647-11-5